molecular formula C9H12ClNS B12533280 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol CAS No. 672285-47-1

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol

Cat. No.: B12533280
CAS No.: 672285-47-1
M. Wt: 201.72 g/mol
InChI Key: HOFJVOPPEJDOFU-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is an organic compound that features a thiol group, an amine group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol typically involves the reaction of 4-chlorobenzylamine with 2-chloroethanethiol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The aromatic ring can undergo reduction reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced aromatic compounds.

    Substitution: Substituted amines or amides.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The aromatic ring and amine group can also participate in various interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]amino}acetonitrile
  • 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid
  • 2-{[(4-Chlorophenyl)methyl]amino}ethanol

Uniqueness

2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

672285-47-1

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]ethanethiol

InChI

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2

InChI Key

HOFJVOPPEJDOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCS)Cl

Origin of Product

United States

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